2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzamide moiety and a pyrimidine ring linked via an ethyl chain. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
Similarly, purine and pyrimidine heterocyclic compounds have received attention recently due to their potential in targeting various cancers . It is evident from the recently published data over the last decade that incorporation of the purine and pyrimidine rings in the synthesized derivatives resulted in the development of potent anticancer molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions, such as cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents like potassium fluoride or cesium fluoride.
Coupling Reaction: The pyrimidine intermediate is then coupled with a benzamide derivative through a condensation reaction, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antiviral agent
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide: Similar structure with a pyridine ring instead of a pyrimidine ring.
2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide: Similar structure with a chlorine atom instead of a fluorine atom.
N-(2-(pyrimidin-5-yl)ethyl)benzamide: Lacks the fluorine atom, providing a basis for comparison of the effects of fluorination.
Uniqueness
2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorination often enhances the stability and bioavailability of compounds, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
2-fluoro-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-12-4-2-1-3-11(12)13(18)17-6-5-10-7-15-9-16-8-10/h1-4,7-9H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJANRFNMJTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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